molecular formula C21H21N5O4 B2692496 N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008646-66-9

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2692496
CAS No.: 1008646-66-9
M. Wt: 407.43
InChI Key: DYBRMLFAAJODQR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core with a 4-methoxyphenyl substituent at position 5 and an acetamide group linked to a 4-ethylphenyl moiety. This structure combines electron-rich (methoxy) and hydrophobic (ethylphenyl) groups, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-3-13-4-6-14(7-5-13)22-17(27)12-25-19-18(23-24-25)20(28)26(21(19)29)15-8-10-16(30-2)11-9-15/h4-11,18-19H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBRMLFAAJODQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.

    Introduction of the 4-ethylphenyl and 4-methoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 4-Methoxyphenyl, 4-ethylphenylacetamide Not provided Likely moderate polarity -
12a (Molecules, 2011) Triazolo[4,3-a]pyrimidine 4-Nitrophenyl, phenyl ~414 High melting point (>250°C)
AP-PROTAC-1 (Chem. Commun.) Thieno-triazolo-diazepine Chlorophenyl, dioxopiperidinyl ~1050 Complex solubility profile
Example 83 (Patent, 2024) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropoxy ~571 MP: 302–304°C; Mass: 571.198
1398118-36-9 (Commercial compound) Pyrrolo[3,2-d]pyrimidine Chloro, methoxymethylphenyl ~565 Not specified

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogues like 12a (4-nitrophenyl, electron-withdrawing), which may reduce solubility but enhance π-π stacking in biological targets .
  • Acetamide vs.
  • Pyrrolo-Triazole vs. Pyrrolo-Pyrimidine : The triazole core in the target compound may confer greater rigidity compared to pyrimidine derivatives (e.g., 1398118-36-9 ), influencing conformational flexibility in drug-receptor interactions .
Physicochemical Properties
  • Melting Points : Triazole derivatives (e.g., 12a ) exhibit high melting points (>250°C) due to aromatic stacking, while pyrazolo-pyrimidines (Example 83) melt at ~300°C, indicating the target compound may have similar thermal stability .
  • Solubility : The 4-ethylphenylacetamide group in the target compound likely enhances lipophilicity compared to more polar analogues like AP-PROTAC-1 (which contains a dioxopiperidinyl group) .

Recommendations :

Conduct X-ray crystallography (using SHELXL ) to elucidate its 3D structure.

Perform solubility and permeability assays to benchmark against analogues like Example 83 .

Explore kinase inhibition assays guided by docking studies (e.g., AutoDock or Schrödinger).

Biological Activity

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that features a complex structure with significant potential for biological activity. This compound is characterized by its pyrrolo[3,4-d][1,2,3]triazole core, which is known for various pharmacological effects. The compound's unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in several studies. Key findings include:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The MTT assay has been employed to evaluate cell viability in the presence of the compound. Results suggest that derivatives of triazole cores can inhibit the growth of cancer cells effectively at concentrations below 10 μM .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • In vitro Studies : Studies have reported that similar triazole derivatives possess activity against bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors and modulating their activity.
  • Cell Cycle Interference : Inducing apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of a series of pyrrolo-triazole compounds on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

CompoundEC50 (μM)Cell Line
Compound A15HeLa
Compound B25MCF-7
N-(4-ethylphenyl)-2-[...]20HeLa

The data suggest that the compound exhibits moderate cytotoxicity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans10 μg/mL

These findings indicate that the compound has potential as an antimicrobial agent against both bacterial and fungal pathogens .

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